2-(4-Methyl-3-nitrobenzoyl)benzoic acid
Overview
Description
2-(4-Methyl-3-nitrobenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoyl group substituted with a methyl and a nitro group, making it a polysubstituted benzene derivative
Synthetic Routes and Reaction Conditions:
Nitration and Friedel-Crafts Acylation:
Industrial Production Methods:
- Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Types of Reactions:
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Reduction:
- The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
- Major product: 2-(4-Methyl-3-aminobenzoyl)benzoic acid.
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Substitution:
- The carboxylic acid group can undergo esterification reactions with alcohols in the presence of an acid catalyst to form esters.
- Major product: Methyl 2-(4-Methyl-3-nitrobenzoyl)benzoate.
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Oxidation:
- The methyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
- Major product: 2-(4-Carboxy-3-nitrobenzoyl)benzoic acid .
Scientific Research Applications
2-(4-Methyl-3-nitrobenzoyl)benzoic acid has several applications in scientific research:
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Chemistry:
- It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
- It is used in studies involving electrophilic aromatic substitution reactions.
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Biology and Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
- It may be used in the design of novel pharmaceuticals targeting specific enzymes or receptors.
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Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- It can be a precursor for materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrobenzoyl)benzoic acid involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and making it more susceptible to nucleophilic attack.
Carboxylic Acid Group: Can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s solubility and interaction with biological molecules.
Molecular Targets and Pathways: The compound may interact with enzymes or receptors that recognize aromatic carboxylic acids, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
4-Nitrobenzoic Acid:
3-Methyl-4-nitrobenzoic Acid:
2-Methyl-3-nitrobenzoic Acid:
Uniqueness:
- The specific substitution pattern of 2-(4-Methyl-3-nitrobenzoyl)benzoic acid provides a unique combination of electronic and steric effects, influencing its reactivity and potential applications in ways that differ from its analogs.
Properties
IUPAC Name |
2-(4-methyl-3-nitrobenzoyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(20)21)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUODQSMSGPNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332587 | |
Record name | SBB023381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15247-71-9 | |
Record name | SBB023381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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